3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde
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Overview
Description
3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and a carboxaldehyde group (-CHO) attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3’-Methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3’-Methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
3’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxybiphenyl: Lacks the carboxaldehyde group and has a methoxy group at a different position.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Contains different substituents on the biphenyl core.
Uniqueness
3’-Methoxy-[1,1’-biphenyl]-2-carboxaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the biphenyl scaffold
Properties
IUPAC Name |
2-(3-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFPEDKBMAGOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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